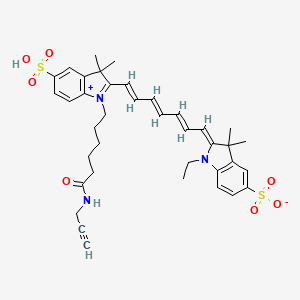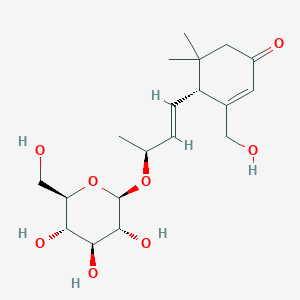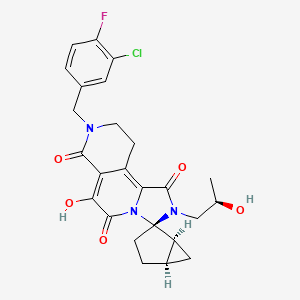
Pivampicillin (Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pivampicillin hydrochloride is a pivaloyloxymethyl ester of ampicillin, a semi-synthetic penicillin. It is a prodrug designed to enhance the oral bioavailability of ampicillin due to its greater lipophilicity compared to ampicillin . Pivampicillin hydrochloride is used to treat various bacterial infections, including respiratory tract infections, ear, nose, and throat infections, gynecological infections, and urinary tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pivampicillin hydrochloride is synthesized by esterifying ampicillin with pivalic acid. The reaction involves the use of pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent degradation of the product .
Industrial Production Methods
Industrial production of pivampicillin hydrochloride follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Pivampicillin hydrochloride undergoes hydrolysis to release ampicillin, formaldehyde, and pivalic acid. This hydrolysis is catalyzed by non-specific esterases present in most body tissues .
Common Reagents and Conditions
The hydrolysis reaction occurs under physiological conditions, with enzymes in the gastrointestinal tract playing a crucial role. The reaction is rapid, with more than 99% of the absorbed pivampicillin being converted to ampicillin within 15 minutes .
Major Products Formed
The major products formed from the hydrolysis of pivampicillin hydrochloride are ampicillin, formaldehyde, and pivalic acid .
Wissenschaftliche Forschungsanwendungen
Pivampicillin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the hydrolysis of ester prodrugs and the release of active drugs.
Biology: It is used to investigate the role of esterases in drug metabolism and the impact of prodrugs on bioavailability.
Medicine: Pivampicillin hydrochloride is used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: It is used in the pharmaceutical industry to develop new formulations and improve the delivery of ampicillin
Wirkmechanismus
Pivampicillin hydrochloride is a prodrug that is converted to ampicillin in the body. Ampicillin exerts its bactericidal action by inhibiting the synthesis of bacterial cell wall mucopeptides. It binds to penicillin-binding proteins, which are essential for cell wall synthesis, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pivmecillinam: Another pivaloyloxymethyl ester prodrug, which is converted to mecillinam in the body.
Cefditoren pivoxil: A pivaloyloxymethyl ester prodrug of cefditoren, used to treat respiratory tract infections.
Uniqueness
Pivampicillin hydrochloride is unique in its ability to enhance the oral bioavailability of ampicillin, making it more effective for treating infections that require high systemic concentrations of the drug. Its rapid conversion to ampicillin ensures quick therapeutic action .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQECFVGMGBQCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26309-95-5 |
Source


|
| Record name | (pivaloyloxy)methyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)


![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

